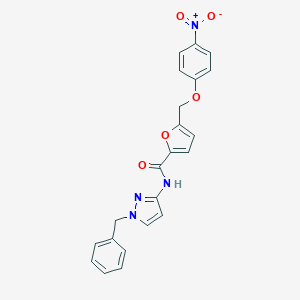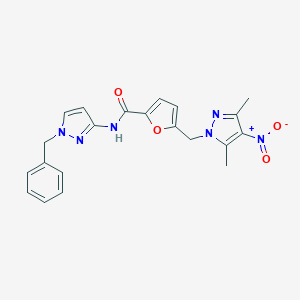![molecular formula C16H16ClN5O3 B279866 N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279866.png)
N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various scientific applications due to its unique properties and mechanism of action.
作用機序
The mechanism of action of N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide involves the inhibition of certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and proliferation. By inhibiting these enzymes, this compound can prevent the growth and proliferation of cancer cells and other abnormal cells in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. In cancer cells, this compound can induce cell cycle arrest and apoptosis, which are mechanisms that prevent the growth and proliferation of cancer cells. In the brain, this compound can modulate the activity of certain neurotransmitters, which can affect mood, behavior, and other physiological functions.
実験室実験の利点と制限
The advantages of using N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide in lab experiments include its unique properties and mechanism of action, which can provide valuable insights into various biological processes. However, the limitations of using this compound in lab experiments include the specialized equipment and expertise required for its synthesis and handling, as well as the potential for toxicity and other adverse effects.
将来の方向性
There are several future directions for the research and development of N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide. These include:
1. Further studies on the mechanism of action of this compound in different biological systems.
2. Development of novel derivatives and analogs of this compound with improved properties and efficacy.
3. Investigation of the potential therapeutic applications of this compound in various diseases and conditions.
4. Development of new methods for the synthesis and handling of this compound, to improve its accessibility and safety for lab experiments.
合成法
The synthesis of N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide involves a series of chemical reactions that require specialized equipment and expertise. The most common method of synthesis involves the reaction of 5-chloroindole-2-carboxylic acid with 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid in the presence of a catalyst and other reagents.
科学的研究の応用
N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has shown potential as a therapeutic agent due to its ability to inhibit the growth and proliferation of cancer cells. In neuroscience, this compound has been used to study the role of certain neurotransmitters in the brain. In drug discovery, this compound has been used as a lead compound in the development of new drugs.
特性
分子式 |
C16H16ClN5O3 |
|---|---|
分子量 |
361.78 g/mol |
IUPAC名 |
N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C16H16ClN5O3/c1-9-16(22(24)25)10(2)21(20-9)8-15(23)18-7-13-6-11-5-12(17)3-4-14(11)19-13/h3-6,19H,7-8H2,1-2H3,(H,18,23) |
InChIキー |
RXIWAMMDFJTJEX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NCC2=CC3=C(N2)C=CC(=C3)Cl)C)[N+](=O)[O-] |
正規SMILES |
CC1=C(C(=NN1CC(=O)NCC2=CC3=C(N2)C=CC(=C3)Cl)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B279784.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B279786.png)
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-pyridinyl)propanamide](/img/structure/B279787.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B279788.png)
![5,7-bis(difluoromethyl)-N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279789.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B279790.png)


![5,7-bis(difluoromethyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279794.png)

![6-(2-chloroethyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279804.png)
![6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279805.png)
![5-[(4-Methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B279806.png)
